4-nitro-N',N'-diphenylbenzenesulfonohydrazide
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Overview
Description
4-nitro-N’,N’-diphenylbenzenesulfonohydrazide: is an organic compound with the molecular formula C18H15N3O4S and a molecular weight of 369.3944 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with a sulfonohydrazide functional group (-SO2NHNH2) linked to the benzene ring through a phenyl group. The compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N’,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N’,N’-diphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-nitro-N’,N’-diphenylbenzenesulfonohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient mixing and temperature control systems is essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-nitro-N’,N’-diphenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the sulfonohydrazide group is oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 4-amino-N’,N’-diphenylbenzenesulfonohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonyl derivatives of the original compound.
Scientific Research Applications
4-nitro-N’,N’-diphenylbenzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N’,N’-diphenylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonohydrazide group can also participate in covalent bonding with target molecules, modulating their activity and function.
Comparison with Similar Compounds
4-nitrobenzenesulfonohydrazide: Lacks the diphenyl groups, making it less sterically hindered.
N’,N’-diphenylbenzenesulfonohydrazide: Lacks the nitro group, resulting in different reactivity and properties.
4-nitro-N’,N’-dimethylbenzenesulfonohydrazide: Contains methyl groups instead of phenyl groups, affecting its chemical behavior.
Uniqueness: 4-nitro-N’,N’-diphenylbenzenesulfonohydrazide is unique due to the presence of both nitro and sulfonohydrazide functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-nitro-N',N'-diphenylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)17-11-13-18(14-12-17)26(24,25)19-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAXYZVJGARMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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